molecular formula C9H5Cl2FO2 B13727087 3,5-Dichloro-4-fluorocinnamic acid

3,5-Dichloro-4-fluorocinnamic acid

Cat. No.: B13727087
M. Wt: 235.04 g/mol
InChI Key: OBCGVJIOENGLLS-OWOJBTEDSA-N
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Description

3,5-Dichloro-4-fluorocinnamic acid: is an organic compound with the molecular formula C9H5Cl2FO2 and a molecular weight of 235.04 g/mol It is a derivative of cinnamic acid, characterized by the presence of chlorine and fluorine atoms on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common methods to synthesize 3,5-Dichloro-4-fluorocinnamic acid involves the Suzuki-Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound . The reaction conditions often include a base such as potassium carbonate, a solvent like dimethylformamide, and a temperature range of 80-100°C.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process can be optimized for higher yield and purity by adjusting reaction parameters and using continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic ring.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted derivatives of 3,5-Dichloro-4-fluorocinnamic acid can be formed.

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Alcohols or alkanes.

Scientific Research Applications

Chemistry: 3,5-Dichloro-4-fluorocinnamic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an anti-inflammatory and anticancer agent. Its derivatives are studied for their ability to inhibit specific enzymes and pathways involved in disease progression .

Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings. It is also employed in the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-fluorocinnamic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of electron-withdrawing groups (chlorine and fluorine) enhances its binding affinity to these targets, leading to inhibition or modulation of specific biochemical pathways . For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation.

Properties

Molecular Formula

C9H5Cl2FO2

Molecular Weight

235.04 g/mol

IUPAC Name

(E)-3-(3,5-dichloro-4-fluorophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H5Cl2FO2/c10-6-3-5(1-2-8(13)14)4-7(11)9(6)12/h1-4H,(H,13,14)/b2-1+

InChI Key

OBCGVJIOENGLLS-OWOJBTEDSA-N

Isomeric SMILES

C1=C(C=C(C(=C1Cl)F)Cl)/C=C/C(=O)O

Canonical SMILES

C1=C(C=C(C(=C1Cl)F)Cl)C=CC(=O)O

Origin of Product

United States

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